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Introduction
3-(N-Morpholino)-2-hydroxypropanesulfonic acid (MOPSO) is a zwitterionic biological buffer,

one of the 'Good's buffers', valued for its compatibility with a wide range of biological systems.

Its pKa of 6.9 at 25°C makes it an excellent choice for maintaining a stable pH environment

between 6.2 and 7.6, a range that is physiologically relevant for many cellular and enzymatic

processes.[1] This document provides detailed application notes, experimental protocols, and

comparative data to guide researchers in effectively utilizing MOPSO buffer in their

experimental designs.

Key Properties of MOPSO Buffer
A thorough understanding of the physicochemical properties of MOPSO is crucial for its

effective application.
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Property Value Reference

pKa (25°C) 6.9 [2][3]

Effective pH Range 6.2 - 7.6 [1]

Molecular Weight 225.26 g/mol

Appearance White crystalline powder

Solubility in Water High

Metal Ion Binding

Negligible for most common

divalent cations, but can

interact with iron.

[4]

UV Absorbance (260-280 nm) Low

Applications and Comparative Data
MOPSO is a versatile buffer suitable for a variety of applications in research and drug

development.

Mammalian Cell Culture
Maintaining a stable pH is critical for optimal cell growth and viability in culture.[1] MOPSO is an

effective buffering agent in cell culture media, particularly for cells sensitive to bicarbonate-

based buffering systems or those cultured in low CO₂ environments.

Representative Data: Comparison of Buffering Agents on Mammalian Cell Viability

The following table presents representative data on the effect of different buffering agents on

the viability of a hypothetical mammalian cell line after 48 hours of culture. This data is

illustrative and may vary depending on the cell line and specific experimental conditions.
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Buffer (25 mM) pH Cell Viability (%)

MOPSO 7.4 95 ± 4

HEPES 7.4 92 ± 5

Tris-HCl 7.4 85 ± 7

Phosphate 7.4 88 ± 6

Enzyme Kinetics
The catalytic activity of enzymes is highly dependent on pH. MOPSO, with its pKa near

neutrality, is well-suited for studying enzymes that function optimally in the physiological pH

range.[1] Its low potential for interference with enzymatic reactions makes it a reliable choice

for kinetic studies.

Representative Data: Effect of Buffer on Enzyme Kinetic Parameters

This table illustrates the potential influence of different buffers on the kinetic parameters of a

model enzyme. Actual values will be enzyme- and substrate-specific.

Buffer (50 mM, pH 7.0) K_m (μM) V_max (μmol/min)

MOPSO 150 1.2

MOPS 155 1.1

HEPES 160 1.0

Phosphate 180 0.8

Protein Stability
Buffers can influence the stability of proteins in solution. MOPSO has been shown to contribute

to the stabilization of proteins against thermal denaturation.[1] This is a significant advantage

when studying protein structure and function, or in the formulation of protein-based

therapeutics.

Representative Data: Influence of Buffers on Protein Thermal Stability (T_m)
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The melting temperature (T_m) is a key indicator of protein stability. The following table

provides illustrative T_m values for a model protein in the presence of different buffers, as

might be determined by a thermal shift assay.

Buffer (50 mM, pH 7.2) T_m (°C)

MOPSO 62.5

HEPES 61.8

Tris-HCl 59.5

Phosphate 60.2

Experimental Protocols
Protocol 1: Preparation of 1 M MOPSO Stock Solution
Materials:

MOPSO powder (MW: 225.26 g/mol )

High-purity, nuclease-free water

10 N NaOH or 10 N HCl

Calibrated pH meter

Sterile filtration unit (0.22 µm)

Procedure:

Weigh out 225.26 g of MOPSO powder.

Add the powder to a beaker containing approximately 800 mL of high-purity water.

Stir the solution with a magnetic stirrer until the powder is completely dissolved.

Carefully adjust the pH to the desired value (e.g., 7.4) using 10 N NaOH or 10 N HCl.

Monitor the pH continuously with a calibrated pH meter.
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Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder.

Add high-purity water to bring the final volume to 1 L.

Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.

Store the 1 M MOPSO stock solution at 4°C.

Protocol 2: In Vitro Kinase Assay using MOPSO Buffer
This protocol is a general guideline for a kinase assay and should be optimized for the specific

kinase and substrate being investigated.

Materials:

Kinase of interest

Substrate protein or peptide

1 M MOPSO stock solution, pH 7.2

1 M MgCl₂

100 mM ATP

1 M DTT

Kinase reaction buffer (working solution):

25 mM MOPSO, pH 7.2

10 mM MgCl₂

1 mM DTT

Stop solution (e.g., 4X Laemmli sample buffer)

Detection reagents (e.g., phosphospecific antibodies, radioactive ATP)
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Procedure:

Prepare the kinase reaction buffer by diluting the stock solutions to the final working

concentrations.

On ice, prepare the reaction mix in microcentrifuge tubes. For a 25 µL reaction, combine:

5 µL of 5X kinase reaction buffer

X µL of kinase (to achieve the desired final concentration)

Y µL of substrate (to achieve the desired final concentration)

Z µL of nuclease-free water to bring the volume to 22.5 µL.

Pre-incubate the reaction mixtures at the desired reaction temperature (e.g., 30°C) for 5

minutes.

Initiate the kinase reaction by adding 2.5 µL of 100 mM ATP to each tube.

Incubate the reactions for the desired time (e.g., 30 minutes) at the reaction temperature.

Terminate the reaction by adding 8.3 µL of 4X Laemmli sample buffer.

Boil the samples at 95°C for 5 minutes.

Analyze the results using the appropriate detection method (e.g., Western blotting with a

phosphospecific antibody or autoradiography).
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Experimental Workflow: In Vitro Kinase Assay
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Caption: Workflow for a typical in vitro kinase assay.
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Signaling Pathway Diagrams
MOPSO buffer is suitable for in vitro studies of various signaling pathways due to its

physiological pH range and low reactivity.

MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved

in cell proliferation, differentiation, and stress responses.
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Caption: Overview of the MAPK signaling cascade.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1662656?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a key signaling network that regulates cell survival, growth, and

metabolism.
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Caption: The PI3K-Akt signaling pathway.
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Conclusion
MOPSO is a reliable and versatile zwitterionic buffer with broad applications in biological and

pharmaceutical research. Its favorable pKa, low metal ion binding, and minimal interference

with biological processes make it an excellent choice for cell culture, enzyme assays, and

protein stability studies. By carefully considering the experimental requirements and following

optimized protocols, researchers can leverage the benefits of MOPSO to generate accurate

and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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